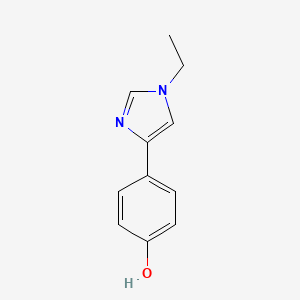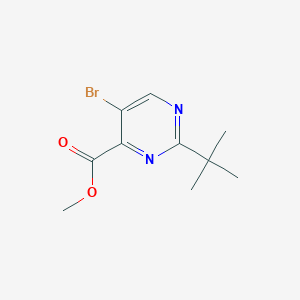
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C10H13BrN2O2 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate”, often involves a series of reactions such as nucleophilic substitution, bromination, and other specific reactions . The compounds are usually characterized by techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate” is determined by its molecular formula C10H13BrN2O2 . Further structural details can be obtained through techniques such as X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidine derivatives, including “Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate”, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions, bromination reactions, and other specific reactions .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate” has a molecular weight of 273.13 . More detailed physical and chemical properties can be determined through specific experimental methods.Mecanismo De Acción
The mechanism of action of pyrimidine derivatives is often related to their biological activities. For example, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They can also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Direcciones Futuras
The future directions for “Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications. For example, there is interest in developing pyrimidine derivatives as neuroprotective and anti-neuroinflammatory agents .
Propiedades
IUPAC Name |
methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)9-12-5-6(11)7(13-9)8(14)15-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXYEBMORABRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728199 | |
| Record name | Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate | |
CAS RN |
746671-54-5 | |
| Record name | Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



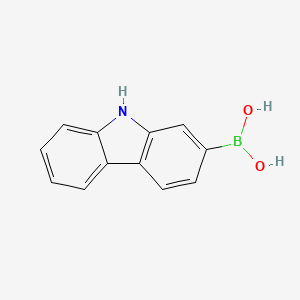

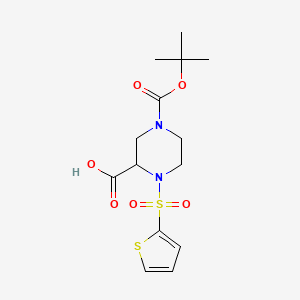

![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)
![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)
![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)
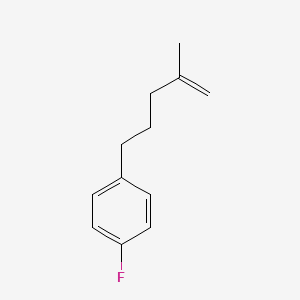


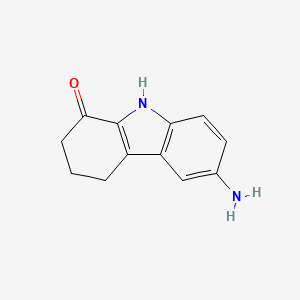
![[3-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B3282207.png)
